3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Pathways : A study by Klásek et al. (2009) details the reaction of 3-butyl-3-amino-1H,3H-quinoline-2,4-diones with isothiocyanates to yield novel compounds through rearrangement processes. These compounds were characterized using various spectroscopic methods, including single-crystal X-ray diffraction, demonstrating an innovative pathway for generating structurally complex derivatives (Klásek et al., 2009).
Biological Evaluation and Potential Applications
Antidepressant and Anxiolytic Potential : Zagórska et al. (2016) synthesized a series of derivatives and evaluated their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications. This research underscores the therapeutic potential of such compounds in treating mood disorders (Zagórska et al., 2016).
Adenosine Receptor Antagonism : Research by Baraldi et al. (2008) on the structure-activity relationship of imidazo[2,1-f]purinones revealed their potency as selective A(3) adenosine receptor antagonists. This finding suggests applications in designing drugs targeting adenosine receptors for various therapeutic effects (Baraldi et al., 2008).
properties
IUPAC Name |
2-butyl-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-5-6-7-20-14(23)12-13(18(4)16(20)24)17-15-19(8-9-22)10(2)11(3)21(12)15/h22H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCCGOAKVCUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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